molecular formula C23H14N2O4 B11351774 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11351774
M. Wt: 382.4 g/mol
InChI Key: PFIYVEZIZZIPFF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoxazole moiety with a chromene carboxamide group. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring. This is followed by the coupling of the benzoxazole derivative with a chromene carboxylic acid or its derivatives under suitable reaction conditions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule, such as nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins involved in cell proliferation and survival . It may also inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of benzoxazole and chromene carboxamide moieties, which confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H14N2O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14N2O4/c26-21(17-13-14-6-1-3-10-19(14)29-23(17)27)24-16-8-5-7-15(12-16)22-25-18-9-2-4-11-20(18)28-22/h1-13H,(H,24,26)

InChI Key

PFIYVEZIZZIPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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